molecular formula C23H23N3O4 B2359772 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326831-10-0

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one

Cat. No.: B2359772
CAS No.: 1326831-10-0
M. Wt: 405.454
InChI Key: GNGDYAFLWKJHGC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 2,4-dimethoxyphenyl group, a 1,2,4-oxadiazol group, and a quinolin-4-one group. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to predict the exact 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the oxadiazole ring is generally stable but can participate in reactions under certain conditions . The quinolin-4-one group might undergo reactions at the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties like solubility, melting point, boiling point, and spectral properties (IR, NMR, MS) could be determined experimentally .

Scientific Research Applications

Antitumor Activity and Molecular Docking

A series of quinazolinone analogues, including those with dimethoxyphenyl and oxadiazole scaffolds, have been designed, synthesized, and evaluated for their antitumor activity. These compounds demonstrated broad-spectrum antitumor activity, with some showing potency nearly 1.5–3.0-fold greater than the positive control, 5-FU. Molecular docking studies of these compounds into the ATP binding sites of EGFR-TK and B-RAF kinase suggest that they inhibit tumor growth through mechanisms similar to known anticancer agents (Al-Suwaidan et al., 2016).

Neurological Applications

In a study on the effects of non-competitive AMPA receptor antagonists in a genetic animal model of absence epilepsy, it was found that focal microinjection of certain AMPA antagonists could reduce the number and duration of epileptic spike-wave discharges. This suggests that compounds affecting AMPA receptors might have therapeutic roles in absence epilepsies, depending on specific neuronal areas involved (Citraro et al., 2006).

Electrochemical Oxidation and Synthesis Challenges

Research into the electrochemical oxidation of aromatic ethers related to the compound revealed challenges in achieving desired cyclizations and highlighted the complex nature of synthesizing certain quinoline derivatives. These findings contribute to a deeper understanding of the synthetic pathways and potential modifications for creating novel compounds (Carmody et al., 1980).

Antimicrobial and Anti-Proliferative Activities

Compounds containing the 1,3,4-oxadiazole scaffold have been investigated for their antimicrobial and anti-proliferative activities. Some derivatives exhibited broad-spectrum antibacterial activities, and others showed potent activity against specific Gram-positive bacteria. Additionally, certain compounds demonstrated optimum anti-proliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Al-Wahaibi et al., 2021).

Mechanism of Action

The mechanism of action would depend on the biological or chemical process that the compound is involved in. Without specific context, it’s challenging to predict the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and environmental impact. Without specific studies, it’s difficult to predict these properties .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the presence of functional groups common in bioactive compounds .

Properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-5-10-26-13-18(21(27)17-11-14(2)6-9-19(17)26)23-24-22(25-30-23)16-8-7-15(28-3)12-20(16)29-4/h6-9,11-13H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGDYAFLWKJHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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